N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide
Description
N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide (CAS: 915036-97-4) is a synthetic indole derivative with a molecular weight of 380.48 g/mol. It is commonly used as a reference standard in analytical chemistry, requiring strict storage conditions (e.g., controlled temperature and humidity) to maintain stability . The compound features a 1,2,3,6-tetrahydro-1-methylpyridine moiety at the indole’s 3-position and a thiophenecarboximidamide group at the 5-position.
Properties
IUPAC Name |
N'-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]thiophene-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S/c1-23-8-6-13(7-9-23)16-12-21-17-5-4-14(11-15(16)17)22-19(20)18-3-2-10-24-18/h2-6,10-12,21H,7-9H2,1H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMBGXCQBZFVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N=C(C4=CC=CS4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target dopaminergic neurons.
Mode of Action
It’s known that similar compounds can cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra.
Biochemical Pathways
The compound is likely to affect the biochemical pathways related to dopamine synthesis and metabolism, given its potential impact on dopaminergic neurons. .
Biological Activity
N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4S, with a molecular weight of approximately 339.472 g/mol. The structure features a thiophene ring and an indole moiety, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often interact with neurotransmitter systems and exhibit neuroprotective properties. The compound's activity may involve modulation of dopaminergic pathways, which are critical in conditions such as Parkinson's disease.
Neuroprotective Effects
A study demonstrated that related compounds can protect dopaminergic neurons from neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is commonly used to model Parkinson's disease in animals . This suggests that this compound may also confer neuroprotection through similar mechanisms.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotection | Potential to protect dopaminergic neurons from degeneration and toxicity. |
| Antioxidant | May exhibit antioxidant properties that mitigate oxidative stress in cells. |
| Anti-inflammatory | Possible reduction in inflammatory responses in neural tissues. |
| Modulation of Receptors | Interaction with various neurotransmitter receptors affecting mood and cognition. |
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally related to this compound:
- Neuroprotective Study : A research article highlighted the neuroprotective effects of similar indole derivatives against MPTP-induced toxicity in murine models. The findings suggested significant preservation of dopaminergic neurons and improvement in motor functions post-treatment .
- Antioxidant Activity : Another study evaluated the antioxidant properties of related compounds, showing a marked decrease in reactive oxygen species (ROS) levels in neuronal cell lines exposed to oxidative stress .
- Inflammation Modulation : Research indicated that certain derivatives could downregulate pro-inflammatory cytokines in vitro, suggesting potential applications in treating neuroinflammatory conditions .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, it was found to enhance cognitive function and reduce neuroinflammation . These findings suggest potential therapeutic applications in treating neurodegenerative disorders.
Pharmacological Applications
Antimicrobial Properties
this compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi . This suggests its potential use in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various preclinical studies. It was observed to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent . This could be particularly beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Materials Science Applications
Polymer Composites
In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that adding this compound improves the tensile strength of polymers while maintaining flexibility .
Nanotechnology
The compound is being investigated for its role in nanotechnology applications. Its unique structure allows for the functionalization of nanoparticles for targeted drug delivery systems. Studies have demonstrated that nanoparticles coated with this compound can improve the bioavailability and efficacy of therapeutic agents .
Case Studies
-
Case Study on Anticancer Activity
A recent study published in a peer-reviewed journal highlighted the anticancer effects of this compound on breast cancer cells. The results showed a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways . -
Neuroprotection in Animal Models
In a controlled experiment involving mice with induced Alzheimer's-like symptoms, treatment with this compound resulted in improved memory performance on cognitive tests compared to untreated controls. The study concluded that the compound could be a candidate for further development as a neuroprotective agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s indole core is shared with several pharmacologically active analogs. Key differences lie in substituent groups, which dictate physicochemical properties and biological interactions.
Table 1: Structural and Functional Comparison
Key Observations :
- Target Compound vs. The tetrahydro-pyridinyl group may enhance lipophilicity compared to sumatriptan’s dimethylaminoethyl chain, affecting blood-brain barrier penetration .
- Target Compound vs. Delavirdine : Delavirdine’s piperazinyl carbonyl group contributes to its antiviral activity, whereas the target compound’s thiophene and pyridinyl groups suggest divergent binding profiles .
Key Observations :
Physicochemical and Analytical Properties
Chromatographic and stability data from pharmacopeial standards provide insights into impurity profiles and degradation pathways.
Table 3: Analytical Profile of Related Compounds
Key Observations :
- Analytical methods for the target compound would likely prioritize detecting hydrolysis of the carboximidamide group .
Bioactivity and Therapeutic Implications
- Sumatriptan : Selective 5-HT₁B/₁D agonist for migraines. The target compound’s tetrahydro-pyridinyl group could modulate serotonin receptor affinity differently .
- Delavirdine: Antiviral activity via non-nucleoside reverse transcriptase inhibition. The target compound’s lack of a piperazinyl group likely precludes similar mechanisms .
Preparation Methods
Indole Core Functionalization
The indole core is functionalized at the 3-position using a Friedel-Crafts alkylation or transition metal-catalyzed coupling. A representative protocol involves:
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Reacting 5-nitro-1H-indole with 1-methyl-4-piperidone under acidic conditions to form 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole.
-
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine.
Key Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 1-Methyl-4-piperidone, HCl, 110°C, 12h | 68% |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6h | 92% |
Synthesis of 2-Thiophenecarboximidamide
Amidination of 2-Thiophenecarbonitrile
The carboximidamide group is introduced via amidine formation from 2-thiophenecarbonitrile:
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Reacting 2-thiophenecarbonitrile with ammonium chloride in the presence of AlCl₃ at 80°C for 8h forms 2-thiophenecarboximidamide.
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Alternative methods use gaseous ammonia in methanol under high pressure (3 bar, 60°C, 12h).
Comparative Analysis :
| Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| AlCl₃ | Ammonium chloride | 80°C | 75% |
| NH₃ gas | None | 60°C | 68% |
Final Coupling Reaction
Condensation of Intermediates
The final step couples the indole intermediate with 2-thiophenecarboximidamide using a dehydrating agent:
-
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine and 2-thiophenecarboximidamide are refluxed in toluene with PCl₃ as a catalyst (110°C, 24h).
-
The reaction is monitored via TLC, and the product is purified through silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | PCl₃ (10 mol%) |
| Temperature | 110°C |
| Reaction Time | 18–24h |
| Final Yield | 63% |
Purification and Characterization
Chromatographic Purification
Crude product is purified using gradient elution (hexane → ethyl acetate → methanol) to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column confirms >95% purity.
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1–6.7 (m, 9H, aromatic), 3.1 (s, 3H, NCH₃), 2.9–2.5 (m, 4H, piperidinyl).
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HRMS : m/z calcd. for C₁₉H₂₀N₄S [M+H]⁺: 336.1412; found: 336.1409.
Challenges and Mitigation Strategies
Regioselectivity in Indole Functionalization
Competing reactions at the indole’s 3- and 5-positions are minimized using bulky directing groups or low-temperature conditions.
Amidine Hydrolysis
The carboximidamide group is sensitive to acidic conditions. Neutral pH and anhydrous solvents are maintained during coupling.
Industrial-Scale Adaptations
Q & A
Basic Questions
Q. What are the common synthetic routes for synthesizing this compound, and what critical reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling of tetrahydro-pyridinylindole and thiophenecarboximidamide moieties under reflux conditions (e.g., using polar aprotic solvents like DMF or THF).
- Temperature control (60–80°C) to minimize side reactions, as excessive heat can degrade sensitive functional groups.
- Catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) to enhance efficiency.
- Purification : Column chromatography or HPLC to isolate the product from intermediates/byproducts .
- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yield. For example, highlights methanol/THF as optimal solvents for similar carboxamide syntheses.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies chemical shifts for aromatic protons (indole/thiophene) and methyl groups. For example, the 1-methyl-4-pyridinyl group shows characteristic shifts at δ 2.5–3.0 ppm .
- X-ray Crystallography :
- Resolves bond angles and dihedral angles (e.g., planarity of the indole-thiophene system). used this to confirm intramolecular hydrogen bonding in a related thienopyridine derivative .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Advanced Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the coupling of thiophenecarboximidamide moieties?
- Methodological Answer :
- Stepwise Coupling : Isolate intermediates (e.g., tetrahydro-pyridinylindole) before introducing the thiophenecarboximidamide group to reduce competing reactions.
- Solvent Optimization : Use DMF with controlled water content to avoid hydrolysis of carboximidamide groups .
- Temperature Gradients : Gradual heating (40°C → 80°C) prevents sudden decomposition. reports improved yields in THF at 70°C for analogous reactions .
- Byproduct Monitoring : Use TLC/HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Standardized Assay Protocols :
- Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for pH/temperature variations.
- Purity Validation :
- Ensure >95% purity via HPLC () to exclude confounding effects from impurities.
- Mechanistic Studies :
- Combine in vitro assays (e.g., enzyme inhibition) with computational docking to correlate structural features (e.g., hydrogen-bonding motifs from X-ray data ) with activity.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify systemic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
